2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine
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Overview
Description
2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine is an organic compound with the molecular formula C12H12FN It is a derivative of naphthalene, where a fluorine atom is attached to the ethylamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine typically involves the reaction of naphthalene derivatives with fluorinated reagents. One common method is the nucleophilic substitution reaction where a naphthalene derivative is reacted with a fluorinated alkyl halide in the presence of a base. The reaction conditions often include solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene-based ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Naphthalene-based ketones or aldehydes.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and specificity to these targets, potentially leading to biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(Naphthalen-1-yl)ethan-1-amine: Lacks the fluorine atom, which may result in different chemical and biological properties.
2-(Naphthalen-1-yl)ethan-1-amine: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological interactions. This makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
929972-46-3 |
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Molecular Formula |
C12H12FN |
Molecular Weight |
189.23 g/mol |
IUPAC Name |
2-fluoro-1-naphthalen-1-ylethanamine |
InChI |
InChI=1S/C12H12FN/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12H,8,14H2 |
InChI Key |
BKSFMRCTZMLCGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CF)N |
Origin of Product |
United States |
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